Methyl 2,3,4-tri-O-acetyl-6-O-trityl-a-D-galactopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is a complex organic compound with the molecular formula C32H34O9 and a molecular weight of 562.61 g/mol . This compound is a derivative of galactose, a type of sugar, and is often used in various biochemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside typically involves the protection of hydroxyl groups in galactose followed by selective deprotection and acetylation. The process begins with the tritylation of the 6-hydroxyl group of galactose, followed by acetylation of the remaining hydroxyl groups . The reaction conditions often involve the use of acetic anhydride and pyridine as reagents, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of tritylation and acetylation, but with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound’s acetyl and trityl groups play a crucial role in its reactivity and binding affinity to enzymes and receptors . These interactions can modulate biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside: Contains a fluorine atom, which alters its chemical properties and reactivity.
Uniqueness
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of the trityl group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIHIENXWVDRTC-NBCLCUQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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